1-(4-(1,1-Difluoroethyl)phenyl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(1,1-difluoroethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7(13)8-3-5-9(6-4-8)10(2,11)12/h3-7H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEOQPMJPXNVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1551427-73-6 | |
| Record name | 1-[4-(1,1-difluoroethyl)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextual Significance of Fluorinated Amines in Chemical Science
Fluorinated amines are organic compounds that have garnered substantial interest in recent years, particularly within the pharmaceutical and agrochemical industries. nih.gov The introduction of fluorine into an amine-containing molecule can dramatically alter its physicochemical and biological properties. sci-hub.se This is due to the unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond.
Key effects of fluorination on amine-containing molecules include:
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by enzymes in the body. This can increase the half-life and bioavailability of a drug candidate.
Modulation of Basicity: The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of a nearby amine group. This adjustment can be crucial for optimizing a molecule's solubility, membrane permeability, and interaction with its biological target. researchgate.netchemrxiv.orgchemrxiv.org
Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve absorption. mdpi.com
Conformational Control and Binding Affinity: The introduction of fluorine can influence the preferred conformation of a molecule, potentially leading to a more favorable orientation for binding to a target protein or enzyme, thereby increasing its potency.
These beneficial modifications have led to the inclusion of fluorinated amines in a wide array of approved drugs, cementing their role as vital building blocks in modern drug discovery. nih.gov
Overview of Research Trajectories for Arylethanamine Scaffolds
The arylethylamine moiety, and more specifically the β-arylethylamine scaffold, is a recurring structural motif in a vast number of biologically active compounds. This framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Its prevalence is evident in endogenous neurotransmitters like dopamine (B1211576) and serotonin, as well as in a wide range of pharmaceuticals.
Research involving arylethylamine scaffolds has historically focused on several key areas:
Synthesis of Novel Derivatives: A primary research trajectory involves the development of new and efficient synthetic methods to access diverse arylethylamine analogues. mdpi.com This includes methodologies for asymmetric synthesis to produce specific enantiomers, as biological activity is often stereospecific.
Structure-Activity Relationship (SAR) Studies: Researchers extensively modify the aromatic ring and the ethylamine (B1201723) side chain to understand how these changes affect biological activity. These studies are fundamental to optimizing lead compounds into potent and selective drug candidates.
Exploration of New Therapeutic Applications: Given their versatile binding capabilities, arylethylamine-based compounds are continuously investigated for new therapeutic uses, ranging from neurological disorders to metabolic diseases.
The enduring interest in this scaffold stems from its proven success as a core component of effective therapeutic agents, making it a reliable starting point for new drug discovery campaigns.
Unique Structural Features and Research Interest in the 1 4 1,1 Difluoroethyl Phenyl Ethanamine Framework
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For this compound, the primary disconnection is at the carbon-nitrogen bond of the ethylamine group. This leads to two main synthetic strategies.
A primary disconnection (C-N bond) points towards the corresponding ketone, 1-(4-(1,1-difluoroethyl)phenyl)ethan-1-one , as a key precursor. This ketone can be converted to the target amine via reductive amination. wikipedia.orgmasterorganicchemistry.com A second disconnection can be made at the C-C bond between the ethylamine side chain and the phenyl ring, although this is a less common approach.
The synthesis of the key ketone precursor itself would likely start from a commercially available substituted benzene (B151609), such as 4-bromoacetophenone, which would then undergo reactions to introduce the 1,1-difluoroethyl group.
Direct Synthesis Approaches
Direct methods for synthesizing the target amine focus on the transformation of a closely related precursor in the final step.
Reduction of Precursor Nitriles or Nitro Compounds
One potential, though less direct, route involves the reduction of a corresponding nitro compound, such as 1-(1,1-difluoroethyl)-4-(1-nitroethyl)benzene . The synthesis of this nitro precursor can be complex. A more feasible approach might involve the reduction of the oxime derived from 1-(4-(1,1-difluoroethyl)phenyl)ethan-1-one . Oximes can be smoothly reduced to the corresponding primary amines using various reducing agents.
Amination Reactions
The most common and direct method for synthesizing 1-phenylethylamine (B125046) derivatives is the reductive amination of the corresponding acetophenone (B1666503). mdpi.com This process involves the reaction of a ketone with an amine to form an intermediate imine, which is then reduced to the final amine. wikipedia.orgsigmaaldrich.com
For the synthesis of this compound, the key precursor is 1-(4-(1,1-difluoroethyl)phenyl)ethan-1-one . This ketone can be reacted with ammonia (B1221849) or an ammonia source to form an imine in situ. This intermediate is then reduced without isolation to yield the target primary amine. This one-pot procedure is highly efficient. wikipedia.org
A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.comsigmaaldrich.com Sodium cyanoborohydride is particularly effective as it selectively reduces the imine in the presence of the ketone. masterorganicchemistry.com
| Precursor | Reagents | Product | Notes |
| 1-(4-(1,1-Difluoroethyl)phenyl)ethan-1-one | 1. NH₃ or NH₄OAc2. NaBH₃CN or H₂/Catalyst | This compound | A versatile and widely used method for preparing primary amines. wikipedia.orgmdpi.com |
Enantioselective and Diastereoselective Synthesis
Creating a specific stereoisomer (enantiomer) of a chiral amine is crucial in drug development, as different enantiomers can have vastly different biological activities.
Asymmetric Catalysis in Fluorinated Amine Synthesis
Asymmetric catalysis offers a powerful method for producing enantiomerically enriched chiral amines. rsc.orgsemanticscholar.org This can be achieved through the asymmetric reduction of the imine derived from 1-(4-(1,1-difluoroethyl)phenyl)ethan-1-one . Chiral catalysts, often based on transition metals like rhodium, ruthenium, or iridium complexed with chiral ligands, can facilitate the stereoselective addition of hydrogen to the imine.
Another approach involves the use of chiral Brønsted acids, such as derivatives of 1,1'-binaphthol phosphate, to catalyze the asymmetric addition of nucleophiles to imines. nih.govresearchgate.net While direct examples for this specific substrate are not prevalent in the provided search results, the general principle is well-established for similar structures. The bulky substituents on the catalyst create a chiral environment that directs the approach of the reducing agent, leading to a preference for one enantiomer over the other. nih.gov
| Substrate | Catalyst Type | Reaction | Potential Outcome |
| Imine of 1-(4-(1,1-difluoroethyl)phenyl)ethan-1-one | Chiral transition metal complex (e.g., Rh, Ru) | Asymmetric Hydrogenation | Enantiomerically enriched amine |
| Imine of 1-(4-(1,1-difluoroethyl)phenyl)ethan-1-one | Chiral Phosphoric Acid | Asymmetric Reduction / Addition | Enantiomerically enriched amine nih.gov |
Chiral Auxiliary Approaches
The use of a chiral auxiliary is a classic strategy for asymmetric synthesis. bioorganica.com.uacyu.fr In this method, the achiral ketone precursor is reacted with a chiral amine to form a chiral imine or enamine. A subsequent diastereoselective reduction or alkylation reaction is then performed. The chiral auxiliary directs the stereochemical outcome of the reaction. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched amine.
Sulfinyl imines, formed by condensing a ketone with a chiral sulfinamide (like N-tert-butanesulfinamide), are particularly effective for this purpose. nih.govbioorganica.com.ua The addition of a reducing agent to the C=N bond of the N-sulfinyl imine proceeds with high diastereoselectivity, controlled by the stereocenter of the sulfinyl group. The sulfinyl group can then be removed under acidic conditions to afford the chiral primary amine. nih.govrsc.org
| Step | Description | Reagents | Intermediate/Product |
| 1 | Condensation | 1-(4-(1,1-Difluoroethyl)phenyl)ethan-1-one + Chiral Sulfinamide | Chiral N-sulfinyl imine |
| 2 | Diastereoselective Reduction | NaBH₄ or other hydride source | Diastereomerically enriched sulfinamide |
| 3 | Auxiliary Cleavage | Acid (e.g., HCl) | Enantiomerically enriched amine |
This method has proven to be robust for the synthesis of a wide range of fluorinated chiral amines. nih.govbioorganica.com.ua
Enzymatic Synthesis Considerations
The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical chemistry, and biocatalysis offers a powerful and sustainable approach. For the final step in synthesizing this compound, converting the prochiral ketone precursor, 1-(4-(1,1-difluoroethyl)phenyl)ethanone, into a single enantiomer of the amine is critical. Enzymes, particularly transaminases and lipases, are exceptionally well-suited for this task. diva-portal.orgresearchgate.net
Transaminase-Mediated Asymmetric Synthesis: Amine transaminases (TAs or ATAs) catalyze the asymmetric transfer of an amino group from a donor molecule to a ketone acceptor, producing a chiral amine with high enantioselectivity. diva-portal.orgnih.gov This one-step conversion from the ketone is highly efficient. The reaction equilibrium can be unfavorable, especially with aryl ketones, but this is often overcome by using a large excess of the amine donor (e.g., isopropylamine (B41738) or alanine) or by removing the ketone byproduct (e.g., acetone). researchgate.netdiva-portal.org Engineered transaminases have been developed with broad substrate scopes, accepting bulky aromatic ketones and demonstrating high stereoselectivity, making them ideal candidates for this transformation. nih.gov
Lipase-Mediated Kinetic Resolution: An alternative enzymatic strategy is the kinetic resolution of a racemic mixture of this compound. Lipases, such as Candida antarctica Lipase B (CAL-B), are frequently used to selectively acylate one enantiomer of the amine, allowing for the separation of the unreacted enantiomer from the acylated product. researchgate.net While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. However, it can be coupled with in-situ racemization of the unwanted enantiomer in a process known as Dynamic Kinetic Resolution (DKR), potentially achieving a theoretical yield of 100%. researchgate.net
The choice between these enzymatic methods depends on factors like the availability of a suitable engineered transaminase versus the efficiency of a DKR process. Both approaches represent green and highly selective routes to the final chiral amine.
Table 1: Comparison of Enzymatic Strategies for Chiral Amine Synthesis
| Strategy | Enzyme Type | Key Features | Typical Amine Donor/Acyl Donor | Maximum Theoretical Yield | References |
|---|---|---|---|---|---|
| Asymmetric Synthesis | Transaminase (TA) | Direct conversion of prochiral ketone to chiral amine; High enantioselectivity. | Isopropylamine, Alanine | 100% | diva-portal.orgnih.gov |
| Kinetic Resolution | Lipase (e.g., CAL-B) | Selective acylation of one enantiomer from a racemate. | Ethyl methoxyacetate | 50% (up to 100% with DKR) | researchgate.netrsc.org |
Difluoroethyl Group Installation Strategies
The introduction of the gem-difluoroethyl group (-CF₂CH₃) is a key challenge in the synthesis. This moiety significantly influences the molecule's properties, including its metabolic stability and lipophilicity. Two primary strategies can be envisioned: direct fluorination of a pre-existing ethyl group or the incorporation of a building block that already contains the difluoroethylphenyl unit.
Fluorination Reactions at the Ethyl Moiety
This "late-stage" functionalization approach involves introducing the fluorine atoms onto a molecule that already possesses the core carbon skeleton. A plausible route would involve the direct fluorination of the benzylic C-H bonds of a suitable precursor, such as a protected 1-(4-ethylphenyl)ethanamine.
Recent advances in radical chemistry have enabled the direct fluorination of benzylic C-H bonds, which are often metabolically labile positions. rsc.org Methods using N-fluorobenzenesulfonimide (NFSI) or Selectfluor as the fluorine source, often initiated by photocatalysts or radical initiators, can transform a C-H bond to a C-F bond. rsc.orgbeilstein-journals.org However, achieving selective difluorination at the same carbon without side reactions or fluorination at other positions is a significant challenge. beilstein-journals.orgd-nb.info The reaction conditions would need to be carefully optimized to control the degree of fluorination and avoid degradation of the substrate. Anodic (electrochemical) fluorination has also been explored for benzylic positions on ethylbenzene (B125841) derivatives, with yields depending on the stability of the intermediate benzylic cation. elsevierpure.com
Introduction of Pre-formed Difluoroethylphenyl Units
A more convergent and often more reliable strategy involves using a synthon where the 4-(1,1-difluoroethyl)phenyl moiety is already constructed. A key intermediate for this approach is 1-(4-(1,1-difluoroethyl)phenyl)ethanone . This ketone can be synthesized and then converted to the target amine via the enzymatic or chemical reductive amination methods discussed previously.
The synthesis of the ketone precursor could be achieved via a Friedel-Crafts acylation of (1,1-difluoroethyl)benzene (B1337320) with acetyl chloride or acetic anhydride (B1165640), using a Lewis acid catalyst like aluminum chloride. The (1,1-difluoroethyl)benzene itself can be prepared from acetophenone through treatment with a fluorinating agent like DAST (diethylaminosulfur trifluoride). This building block approach allows for the challenging difluorination step to be performed and optimized on a simpler molecule before incorporating the amine functionality.
Green Chemistry Principles in Synthesis Development
The principles of green chemistry provide a framework for designing more sustainable and environmentally benign chemical processes. instituteofsustainabilitystudies.comnih.gov The synthesis of this compound can be evaluated through this lens.
Atom Economy and E-Factor: Atom economy measures the efficiency of a reaction by calculating how many atoms of the reactants are incorporated into the final product. nih.govprimescholars.com Addition reactions have 100% atom economy, while substitution and elimination reactions generate byproducts. The Environmental Factor (E-Factor) provides a broader measure of waste, defined as the total mass of waste generated per mass of product. chembam.comlibretexts.org The pharmaceutical industry traditionally has very high E-factors (25-100+), highlighting the need for greener syntheses. nih.gov
A chemoenzymatic route combining a building-block approach with a final transaminase step (see 2.3.3 and 2.4.2) is particularly attractive from a green chemistry perspective.
Use of Catalysis: Both the Lewis acid-catalyzed Friedel-Crafts reaction and the enzyme-catalyzed amination use catalysts rather than stoichiometric reagents, which is a core principle of green chemistry. jddhs.com Biocatalysis, in particular, is highly advantageous as enzymes are biodegradable, operate in mild aqueous conditions, and offer unparalleled selectivity, reducing the need for protecting groups and minimizing side products. mdpi.com
Safer Solvents and Conditions: Enzymatic reactions are typically performed in water at or near ambient temperature and pressure, drastically reducing the need for volatile and often toxic organic solvents and lowering energy consumption. instituteofsustainabilitystudies.com
Waste Prevention: The high selectivity of enzymes minimizes byproduct formation, leading to a lower E-factor and cleaner reaction profiles, which simplifies purification and reduces waste streams. ispe.org
By prioritizing a chemoenzymatic route, the synthesis of this compound can be designed to be not only efficient and selective but also significantly more sustainable than traditional multi-step organic syntheses.
Table 2: Green Chemistry Metrics for Potential Synthetic Steps
| Synthetic Step | Green Chemistry Principle(s) Applied | Advantages | Challenges / Considerations | References |
|---|---|---|---|---|
| Transaminase-mediated Amination | Catalysis, Safer Solvents, Energy Efficiency, Waste Prevention | High selectivity, mild aqueous conditions, biodegradable catalyst, high atom economy. | Unfavorable equilibrium may require process optimization (e.g., byproduct removal). | diva-portal.orgmdpi.com |
| Friedel-Crafts Acylation | Catalysis | Efficient C-C bond formation. | Requires stoichiometric Lewis acid catalyst (generates waste), often uses hazardous solvents. | acs.org |
| Late-Stage Radical Fluorination | Reduces step-count (potentially) | Introduces fluorine at a late stage, potentially shortening the overall route. | Often low selectivity, harsh conditions, may require hazardous reagents. | rsc.orgbeilstein-journals.org |
Reactivity of the Amine Functionality
The primary amine group is a versatile functional group, capable of acting as a nucleophile and a base.
Acylation and Sulfonylation Reactions
Primary amines are known to react with acylating agents like acid chlorides, anhydrides, and esters to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. For this compound, these reactions would result in the formation of N-acylated and N-sulfonylated products, respectively. The general schemes are as follows:
Acylation: Reaction with an acyl chloride (R-COCl) in the presence of a base would be expected to yield N-(1-(4-(1,1-difluoroethyl)phenyl)ethyl)acetamide derivatives.
Sulfonylation: Reaction with a sulfonyl chloride (R-SO₂Cl) in the presence of a base would likely produce N-(1-(4-(1,1-difluoroethyl)phenyl)ethyl)sulfonamide derivatives.
Alkylation and Reductive Amination Pathways
The nitrogen atom of the primary amine can act as a nucleophile to attack alkyl halides, leading to mono- and di-alkylated products. However, this method can be difficult to control. A more controlled method for introducing alkyl groups is reductive amination.
Alkylation: Direct reaction with an alkyl halide (R-X) could lead to a mixture of the corresponding secondary and tertiary amines.
Reductive Amination: A one-pot reaction with an aldehyde or a ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) would be expected to yield the corresponding N-alkylated amine. libretexts.orglibretexts.org This is a widely used method for the selective synthesis of substituted amines. libretexts.org
Formation of Imines and Heterocycles
The primary amine can condense with aldehydes and ketones to form imines (Schiff bases). These imines can be important intermediates in the synthesis of various heterocyclic compounds.
Imine Formation: The reaction with an aldehyde or ketone, typically under acid catalysis with removal of water, would be predicted to form the corresponding imine. nih.gov
Heterocycle Formation: The amine functionality can participate in cyclization reactions with appropriate bifunctional reagents to form a variety of nitrogen-containing heterocycles. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a dihydropyridine (B1217469) derivative.
Transformations of the Phenyl Ring
Electrophilic Aromatic Substitution
The aminoethyl group is an ortho-, para-director and an activating group, while the 1,1-difluoroethyl group is expected to be a meta-director and a deactivating group due to the electron-withdrawing nature of the fluorine atoms. The directing effects of the aminoethyl group are generally stronger, suggesting that electrophilic substitution would likely occur at the positions ortho to the aminoethyl group.
Halogenation, Nitration, Sulfonation, Friedel-Crafts Reactions: Standard electrophilic aromatic substitution reactions would be expected to introduce substituents onto the phenyl ring, with the position of substitution guided by the existing groups. libretexts.orglibretexts.org
Cross-Coupling Reactions of Functionalized Phenyl Derivatives
To perform cross-coupling reactions, the phenyl ring would first need to be functionalized, for example, by halogenation. The resulting aryl halide could then participate in various palladium-catalyzed cross-coupling reactions.
Suzuki, Heck, Sonogashira, Buchwald-Hartwig Couplings: An aryl halide derivative of this compound could be coupled with boronic acids, alkenes, terminal alkynes, or amines, respectively, to form more complex molecules.
Stability and Reactivity of the 1,1-Difluoroethyl Group
The geminal difluoro motif is a key feature in many pharmaceutical and agrochemical compounds due to its ability to modulate physicochemical properties such as metabolic stability, lipophilicity, and the pKa of adjacent functional groups. Its stability is a direct consequence of the strength of the carbon-fluorine bond.
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, which imparts significant thermal and chemical stability to fluoroalkyl groups. Consequently, the 1,1-difluoroethyl group in this compound is highly resistant to cleavage under typical synthetic conditions.
Defluorination, the process of removing fluorine atoms, is a challenging transformation that generally requires harsh conditions or specialized reagents.
Reductive Defluorination: Cleavage of C-F bonds can be achieved using potent reducing agents, often involving radical mechanisms. For instance, the reduction of trifluoromethylarenes, a closely related functional group, can lead to difluoromethyl or methyl arenes, but this often requires specific catalysts or photoredox conditions. acs.org Methods involving super-electron donors activated by light can reduce aryl fluorides, highlighting the high energy barrier for this process. rsc.org
Elimination Reactions: In systems where a proton is present on the carbon adjacent to the CF2 group (the β-position), base-mediated elimination of hydrogen fluoride (B91410) (HF) can occur. However, in the 1,1-difluoroethyl group, the adjacent carbon is a methyl group, making an E1cb-type elimination mechanism, as seen in the hydrolysis of some trifluoromethylphenols, less probable without prior functionalization. chemrxiv.org
Enzymatic Defluorination: While some microorganisms possess dehalogenase enzymes capable of cleaving C-F bonds, these processes are typically slow and highly substrate-specific. researchgate.net
| Bond Type | Typical Bond Dissociation Energy (kJ/mol) | Implication for Stability |
| C-F | ~485 | Very High Stability, Resistant to Cleavage |
| C-H (alkyl) | ~413 | High Stability, but susceptible to radical abstraction |
| C-C | ~346 | Moderate Stability, can be cleaved under stress |
| C-N | ~305 | Lower Stability, can be a site of reactivity |
The two fluorine atoms in the 1,1-difluoroethyl group exert a powerful electron-withdrawing effect through induction (a -I effect). This effect is transmitted through the sigma bonds and the aromatic ring, significantly altering the electron distribution and reactivity of the entire molecule.
Effect on the Aromatic Ring: The 1,1-difluoroethyl group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). wikipedia.orgnumberanalytics.com By pulling electron density out of the π-system, it makes the ring less nucleophilic and thus less reactive towards electrophiles like nitronium or acylium ions. wikipedia.org This deactivating effect is generally meta-directing for subsequent EAS reactions, although the presence of the ortho, para-directing ethanamine group complicates the regiochemical outcome.
Effect on the Ethanamine Group: The inductive withdrawal of electron density extends to the para-positioned ethanamine group. This reduces the electron density on the nitrogen atom, which has two main consequences:
Decreased Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen is less available for donation to a proton (lower basicity) or an electrophile (lower nucleophilicity) compared to an unsubstituted phenylethanamine.
Increased Acidity of N-H Protons: The N-H protons become more acidic, as the resulting amide anion would be stabilized by the electron-withdrawing substituent.
This electronic influence means that reactions at the amine, such as alkylation or acylation, may proceed more slowly than in analogues with electron-donating groups.
| Substituent Group | Hammett Constant (σp) | Electronic Effect | Influence on Reactivity of para-Amine |
| -H | 0.00 | Neutral | Baseline |
| -CH3 | -0.17 | Electron-Donating | Increases Basicity/Nucleophilicity |
| -Cl | +0.23 | Electron-Withdrawing | Decreases Basicity/Nucleophilicity |
| -CF3 | +0.54 | Strongly Electron-Withdrawing | Strongly Decreases Basicity/Nucleophilicity |
| -CF2CH3 (estimated) | ~+0.45 | Strongly Electron-Withdrawing | Strongly Decreases Basicity/Nucleophilicity |
Reaction Mechanisms and Intermediate Species in Transformations
The transformations of this compound primarily involve the versatile ethanamine functional group. The reaction mechanisms are generally analogous to those of other primary benzylic amines, with modifications to reaction rates and intermediate stability imparted by the difluoroethyl substituent.
Nucleophilic Substitution at the Amine: The most common reactions of the primary amine group are N-acylation and N-alkylation.
N-Acylation: Reaction with an acyl chloride or anhydride proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the leaving group (e.g., chloride), followed by deprotonation, yields the corresponding amide. The reduced nucleophilicity of the amine due to the -CF2CH3 group may necessitate slightly more forcing conditions (e.g., heating or a stronger base) compared to activated systems.
N-Alkylation: This reaction with an alkyl halide typically follows an S_N2 mechanism. The amine acts as the nucleophile, displacing the halide. The reaction can proceed to form secondary, tertiary, and even quaternary ammonium (B1175870) salts.
Formation of Imines and Reductive Amination: The primary amine can condense with aldehydes or ketones to form an imine (Schiff base) intermediate. This reaction involves the initial formation of a carbinolamine, which then dehydrates to the C=N double bond. This imine can be a key intermediate in various transformations. For instance, it can be reduced in situ (reductive amination) to yield a secondary amine. The stability of the imine and the carbinolamine intermediate is influenced by the electronic nature of the para-substituent. The electron-withdrawing 1,1-difluoroethyl group would destabilize any positive charge buildup on the nitrogen atom during the mechanism.
Stereochemical Aspects of 1 4 1,1 Difluoroethyl Phenyl Ethanamine Research
Absolute Configuration Determination Methodologies for Chiral Amines
Determining the absolute three-dimensional arrangement of atoms (absolute configuration) at a stereocenter is a critical step in chiral drug development. For chiral primary amines, a variety of methodologies are employed, primarily involving the formation of diastereomers that can be analyzed using spectroscopic techniques.
One of the most powerful techniques is Nuclear Magnetic Resonance (NMR) spectroscopy . This can be applied in several ways:
Chiral Derivatizing Agents (CDAs): The amine is reacted with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its analogues, to form a covalent bond, resulting in a pair of diastereomeric amides. These diastereomers exhibit distinct NMR spectra, and the differences in their chemical shifts (Δδ) can be analyzed. By using established conformational models, the absolute configuration of the original amine can be deduced from these differences researchgate.netresearchgate.net. For fluorinated compounds like 1-(4-(1,1-difluoroethyl)phenyl)ethanamine, using a fluorinated CDA and analyzing the ¹⁹F NMR spectrum can be particularly advantageous, as it often provides a cleaner spectrum with larger chemical shift differences researchgate.netfrontiersin.org. A novel method has been developed based on the experimental and DFT-calculated ¹⁹F NMR chemical shift differences of diastereomeric amides formed by reacting a chiral amine with two enantiomers of a chiral derivatizing agent, α-fluorinated phenylacetic phenylselenoester (FPP) researchgate.netfrontiersin.org.
Chiral Solvating Agents (CSAs): Instead of forming a covalent bond, a chiral solvating agent is added to the NMR sample of the racemic amine. The CSA, such as (R)-1,1'-bi-2-naphthol (BINOL) or 2,2,2-trifluoro-1-(9-anthryl)ethanol, forms transient, non-covalent diastereomeric complexes with each enantiomer of the amine asdlib.orgnih.govmissouri.edu. These transient complexes result in separate, observable signals for each enantiomer in the NMR spectrum. This method is often faster as it doesn't require a chemical reaction and recovery of the sample is straightforward nih.gov. The magnitude of the chemical shift non-equivalence can be substantial, allowing for clear distinction and assignment missouri.edu.
X-ray crystallography remains the definitive method for determining absolute configuration. This technique involves crystallizing a single enantiomer of the compound, often as a salt with a chiral counter-ion of known absolute configuration. The resulting diffraction pattern allows for the unambiguous determination of the three-dimensional structure of the molecule mdpi.com. However, its application is limited by the need to obtain high-quality single crystals, which can be a challenging process semanticscholar.org.
Chiral Separation Techniques for Enantiomers
Since enantiomers possess identical physical properties in an achiral environment, their separation (a process called resolution) requires the introduction of a chiral element nih.govlibretexts.org.
This is a classical and widely used method for the resolution of racemic amines on a preparative scale libretexts.org. The process involves reacting the racemic base (the amine) with an enantiomerically pure chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts libretexts.org.
(R/S)-Amine + (R)-Acid → [(R)-Amine·(R)-Acid] + [(S)-Amine·(R)-Acid]
Because these salts are diastereomers, they have different physical properties, most importantly, different solubilities in a given solvent semanticscholar.orglibretexts.org. This solubility difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first. After separation by filtration, the pure diastereomeric salt is treated with a base to neutralize the chiral acid and liberate the desired pure enantiomer of the amine libretexts.org. The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent rsc.org.
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type |
|---|---|
| (+)-Tartaric Acid / (-)-Tartaric Acid | Dicarboxylic Acid |
| O,O'-Dibenzoyl-D-tartaric acid | Tartaric Acid Derivative |
| O,O'-Di-p-toluoyl-D-tartaric acid | Tartaric Acid Derivative |
| (+)-Camphor-10-sulfonic acid | Sulfonic Acid |
| (-)-Mandelic Acid | α-Hydroxy Acid |
This table is generated based on information from multiple sources libretexts.orgrsc.orggavinpublishers.commdpi.com.
Chromatographic methods are the most powerful and versatile techniques for the analytical and preparative separation of enantiomers phenomenex.com. These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for chiral separations phenomenex.comnih.gov. A solution of the racemic mixture is passed through a column packed with a CSP. The enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose tris(phenylcarbamates), are exceptionally versatile and widely used for separating a broad range of chiral compounds, including amines nih.govresearchgate.netnih.gov. The choice of mobile phase (the solvent that carries the sample through the column) is critical for achieving good separation researchgate.netnih.gov.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Chiral separation by GC is achieved using capillary columns coated with a chiral stationary phase. Cyclodextrin derivatives are the most common CSPs used in chiral GC nih.gov. The enantiomers of the amine, or more commonly a volatile derivative, are separated based on their differing interactions with the chiral cyclodextrin cavities nih.gov.
Table 2: Common Chiral Stationary Phases (CSPs) for Chromatography
| Technique | CSP Type | Common Selectors | Target Analytes |
|---|---|---|---|
| HPLC | Polysaccharide-based | Cellulose/Amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) | Broad range, including amines nih.govnih.gov |
| HPLC | Pirkle-type (Brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Compounds with π-acidic/basic groups |
| HPLC | Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Amines, Amino Acids mdpi.com |
| GC | Cyclodextrin-based | Derivatized α-, β-, γ-Cyclodextrins | Volatile amines and derivatives nih.gov |
Enantiomeric Purity Analysis and Control Methodologies
Once a single enantiomer has been isolated, it is crucial to determine its purity. Enantiomeric purity is typically expressed as enantiomeric excess (ee), which is the percentage of the major enantiomer minus the percentage of the minor enantiomer.
The primary methods for determining enantiomeric purity are the same chiral chromatographic techniques used for separation, but on an analytical scale libretexts.org.
Chiral HPLC and GC: By chromatographing a sample, two separate peaks corresponding to the two enantiomers will be observed. The enantiomeric excess can be calculated directly from the relative areas of these two peaks. This is the most common and reliable method for determining enantiomeric purity libretexts.org.
NMR Spectroscopy is also a valuable tool for determining enantiomeric purity without requiring physical separation libretexts.org.
Using a chiral solvating agent or a chiral derivatizing agent , as described in section 4.1, creates diastereomeric species that give rise to distinct signals in the NMR spectrum asdlib.orglibretexts.orgspringernature.com. The ratio of the integrals of these distinct signals for the two enantiomers provides a direct measure of the enantiomeric ratio and thus the enantiomeric excess springernature.comthieme-connect.de. For a compound like this compound, ¹⁹F NMR could be particularly useful for this purpose, potentially offering baseline-resolved signals for accurate integration.
The precise determination of enantiomeric purity is essential for quality control in pharmaceutical manufacturing. It ensures the efficacy and safety of a chiral drug by confirming the absence or low level of the undesired enantiomer thieme-connect.de. Validated analytical methods are required to reliably control the enantiomeric purity of the final product.
Table 3: Comparison of Methods for Enantiomeric Purity Analysis
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leads to physical separation in time. | High accuracy and precision, widely applicable, direct measurement. phenomenex.com | Requires method development, expensive chiral columns. asdlib.org |
| Chiral GC | Differential interaction with a CSP for volatile compounds. | High resolution, suitable for volatile amines. nih.gov | Analyte must be volatile and thermally stable, may require derivatization. |
| NMR Spectroscopy | Formation of diastereomeric complexes (with CSAs) or derivatives (with CDAs) leading to distinct signals. libretexts.org | Rapid analysis, no separation needed, small sample size. nih.gov | Lower sensitivity than chromatography, potential for signal overlap, requires pure chiral agents. |
Advanced Analytical and Spectroscopic Research Methodologies
Spectroscopic Techniques for Mechanistic Elucidation and Conformational Analysis
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are fundamental tools for elucidating the detailed molecular structure and conformation of "1-(4-(1,1-Difluoroethyl)phenyl)ethanamine".
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR applications are crucial for confirming the molecular structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine (CH) proton of the ethanamine group, the methyl (CH₃) protons of the ethanamine group, and the methyl (CH₃) protons of the difluoroethyl group. The aromatic protons would likely appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methine proton would present as a quartet due to coupling with the adjacent methyl protons, which in turn would appear as a doublet. The methyl protons of the difluoroethyl group are expected to appear as a triplet due to coupling with the two fluorine atoms.
¹³C NMR: The carbon NMR spectrum would provide complementary information, with distinct chemical shifts for the aromatic carbons, the aliphatic carbons of the ethanamine side chain, and the carbon of the difluoroethyl group. The carbon atom bonded to the two fluorine atoms (C-F₂) would exhibit a characteristic triplet due to one-bond carbon-fluorine coupling.
¹⁹F NMR: Fluorine NMR is particularly informative for fluorinated compounds. A single resonance would be expected for the two equivalent fluorine atoms of the -CHF₂ group, providing direct confirmation of the difluoroethyl moiety.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides information on the functional groups present in the molecule.
IR Spectroscopy: The IR spectrum is expected to display characteristic absorption bands. Strong N-H stretching vibrations for the primary amine group would be visible in the 3300-3500 cm⁻¹ region. C-H stretching vibrations for the aromatic ring and aliphatic groups would appear around 2850-3100 cm⁻¹. The C-F stretching vibrations of the difluoroethyl group are anticipated to produce strong, characteristic bands in the 1100-1300 cm⁻¹ region. rsc.org Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy offers complementary data. nih.govacs.org The aromatic ring vibrations often produce strong Raman signals. cas.cz It is particularly useful for studying symmetric vibrations that may be weak in the IR spectrum. The technique can be employed to study conformational changes and intermolecular interactions in derivatives of the compound. nih.govcas.cz
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Notes |
| ¹H NMR | Aromatic protons (AA'BB' system) | δ 7.3-7.6 ppm | Two doublets expected for 1,4-disubstitution. |
| Methine proton (-CH -NH₂) | δ ~4.2 ppm (quartet) | Coupled to adjacent CH₃ group. | |
| Ethananime methyl (-CH-CH₃ ) | δ ~1.5 ppm (doublet) | Coupled to methine proton. | |
| Difluoroethyl methyl (-CF₂-CH₃ ) | δ ~2.0 ppm (triplet) | Coupled to two ¹⁹F nuclei. | |
| ¹³C NMR | Aromatic carbons | δ 120-150 ppm | Multiple signals expected. |
| Methine carbon (-C H-NH₂) | δ ~50 ppm | ||
| Ethananime methyl (-CH-C H₃) | δ ~25 ppm | ||
| Difluoroethyl carbon (-C F₂-CH₃) | δ ~125 ppm (triplet) | Large ¹JCF coupling constant. | |
| ¹⁹F NMR | Difluoroethyl group (-CF₂ -CH₃) | δ -90 to -120 ppm | Single resonance expected. |
| IR | N-H Stretch (amine) | 3300-3500 cm⁻¹ | Two bands typical for primary amine. |
| Aliphatic C-H Stretch | 2850-3000 cm⁻¹ | ||
| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | ||
| Aromatic C=C Stretch | 1450-1600 cm⁻¹ | ||
| C-F Stretch | 1100-1300 cm⁻¹ | Strong, characteristic absorption. |
Mass Spectrometry in Reaction Monitoring and Characterization of Novel Derivatives
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of "this compound" and to elucidate the structure of its novel derivatives. In electron ionization (EI) mode, the molecule undergoes fragmentation, producing a unique pattern that serves as a molecular fingerprint.
The molecular ion peak (M⁺) would confirm the compound's molecular weight. The most characteristic fragmentation pathway for phenylethylamines is the alpha-cleavage, which involves the breaking of the bond between the alpha- and beta-carbons of the side chain. libretexts.orgmiamioh.edu For this compound, this cleavage would result in the loss of a methyl radical (•CH₃) to form a stable iminium cation. This fragment is often the base peak in the spectrum of phenylethylamines. nih.gov
Expected Fragmentation Pattern:
Molecular Ion (M⁺): The peak corresponding to the full molecular weight of the compound.
Alpha-Cleavage (M-15): Loss of a methyl group (•CH₃) from the ethanamine side chain to form the [C₉H₁₀F₂N]⁺ fragment. This is anticipated to be a very prominent peak.
Benzylic Cleavage: Cleavage of the C-C bond in the difluoroethyl group could lead to fragments corresponding to the loss of •CHF₂.
Mass spectrometry is also a powerful tool for reaction monitoring. By analyzing small aliquots from a reaction mixture over time, one can track the disappearance of starting materials and the appearance of the desired product and any intermediates or byproducts, providing valuable kinetic and mechanistic information.
Table 2: Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 199 | [C₁₀H₁₃F₂N]⁺ | Molecular Ion (M⁺) |
| 184 | [C₉H₁₀F₂N]⁺ | Alpha-cleavage: Loss of •CH₃ |
| 148 | [C₈H₈F₂]⁺ | Loss of ethanamine moiety |
Chromatographic Methods for Purity and Reaction Progress Monitoring
Chromatographic techniques are essential for separating "this compound" from starting materials, reagents, and byproducts, thereby assessing its purity and monitoring the progress of a chemical reaction.
Ultra-Performance Liquid Chromatography (UPLC/MS): UPLC coupled with mass spectrometry provides a rapid and highly sensitive method for analysis. nih.govnih.gov A reversed-phase UPLC method would likely be employed for purity determination.
Stationary Phase: A C18 column is typically used for separating moderately polar compounds.
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency, would be suitable.
Detection: The MS detector, typically an electrospray ionization (ESI) source operated in positive ion mode, would monitor the mass-to-charge ratio (m/z) of the target compound. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for high selectivity and accurate quantification. nih.gov
This UPLC/MS setup allows for the simultaneous confirmation of the compound's identity (by mass) and quantification of its purity (by UV or MS signal intensity) in a single, short analysis. It is an ideal technique for monitoring reaction progress by tracking the relative concentrations of reactants and products over time.
Table 3: Exemplar UPLC/MS Method Parameters
| Parameter | Condition |
| Instrument | UPLC system coupled to a triple quadrupole mass spectrometer |
| Column | Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | e.g., 5% B to 95% B over 3-5 minutes |
| Flow Rate | 0.4-0.6 mL/min |
| Ionization Mode | ESI Positive |
| MS Detection | MRM transition (e.g., m/z 199 → 184) |
X-ray Crystallography for Structural Confirmation of Derivatives and Complexes
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While obtaining single crystals of the parent amine might be challenging, this technique is invaluable for confirming the structure of its stable, crystalline derivatives and complexes, such as salts formed with chiral acids or coordination complexes with metal ions.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about the electronic structure and energy of the molecule.
An analysis of the electronic structure would reveal key aspects of the molecule's reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.
Natural Bond Orbital (NBO) analysis would be employed to understand the bonding within the molecule in terms of localized electron-pair bonds. This analysis provides information on atomic charges, hybridization, and delocalization of electron density, which are crucial for understanding the molecule's chemical behavior.
Table 1: Hypothetical Electronic Properties of 1-(4-(1,1-Difluoroethyl)phenyl)ethanamine
| Property | Hypothetical Value | Significance |
| HOMO Energy | - | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | - | Measure of the overall polarity of the molecule. |
Note: The table above is for illustrative purposes only, as no specific data for this compound has been found.
The three-dimensional structure of this compound is not rigid. The molecule can adopt various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis would identify the most stable conformations and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting structure.
Molecular dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms, MD can explore the conformational landscape and provide insights into the flexibility and average structure of the molecule in different environments, such as in a solvent.
To understand how this compound might participate in chemical reactions, computational chemists would model potential reaction pathways. This involves identifying the reactants, products, and any intermediate structures. A key aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor for the reaction rate.
Molecular Modeling and Docking Studies for Biological Target Exploration
Given that many phenylethylamine derivatives have biological activity, it would be of interest to explore the potential interactions of this compound with biological macromolecules, such as proteins.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates. A docking study of this compound would involve placing the molecule into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity.
The analysis of the docked pose would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the protein-ligand complex.
Table 2: Hypothetical Docking Results for this compound with a Generic Kinase Target
| Parameter | Hypothetical Value | Description |
| Docking Score (kcal/mol) | - | An estimation of the binding free energy. More negative values indicate stronger binding. |
| Interacting Residues | - | The amino acid residues in the protein's binding site that interact with the ligand. |
| Types of Interactions | - | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic contacts). |
Note: The table above is for illustrative purposes only, as no specific data for this compound has been found.
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By computationally modeling a series of related compounds and comparing their predicted properties with experimental data (if available), it is possible to build a model that relates structural features to activity.
For this compound, a computational SAR study would involve creating virtual analogs by modifying specific parts of the molecule (e.g., changing substituents on the phenyl ring) and then using the computational methods described above (docking, quantum chemical calculations) to predict how these changes affect the binding affinity or reactivity. These computational models can then guide the synthesis of new compounds with potentially improved activity.
Prediction of Physicochemical Descriptors for Research Design
In the early stages of drug discovery and chemical research, in silico methods are indispensable for predicting the physicochemical properties of novel compounds. bldpharm.com These computational predictions allow researchers to prioritize candidates with favorable characteristics for further development, thereby saving significant time and resources. bldpharm.com For the compound this compound, a range of physicochemical descriptors has been calculated using computational models to guide its potential use in research and design. These descriptors are crucial for forecasting a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. sigmaaldrich.com
The predictions are derived from the compound's two-dimensional structure, employing quantitative structure-property relationship (QSPR) models and other established computational algorithms. scbt.com These models use large datasets of experimentally determined properties to predict the characteristics of new molecules. The following tables summarize the key predicted physicochemical descriptors for this compound, which are vital for designing new research initiatives.
This set of descriptors provides fundamental information about the molecule's identity and physical characteristics. Molecular Weight (MW) and the Molecular Formula are basic parameters. The octanol-water partition coefficient (Log P) is a critical measure of lipophilicity, which influences how a compound distributes between fatty (lipid) and aqueous environments in the body. Topological Polar Surface Area (TPSA) is another key descriptor that helps predict the transport properties of a drug, such as its ability to permeate cell membranes.
| Descriptor | Predicted Value | Significance in Research Design |
|---|---|---|
| Molecular Formula | C10H13F2N | Defines the elemental composition of the molecule. |
| Molecular Weight | 185.22 g/mol | Influences absorption and distribution; lower molecular weight is often associated with better permeability. |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Predicts cell permeability and blood-brain barrier penetration. A lower TPSA generally indicates better membrane permeability. |
| Number of Rotatable Bonds | 2 | Indicates molecular flexibility, which can affect binding to target proteins. |
| Number of H-bond Acceptors | 3 | Influences solubility and binding interactions with biological targets. |
| Number of H-bond Donors | 1 | Affects solubility and the potential for forming hydrogen bonds with receptors. |
Lipophilicity and water solubility are fundamental properties that dictate a compound's absorption and distribution. Various computational models provide different estimations for the octanol-water partition coefficient (Log P). A consensus Log P value, which averages the results from multiple predictive models, is often used to provide a more robust estimate. Water solubility is predicted using several models, and the results are typically presented on a logarithmic scale (Log S). These parameters are crucial for assessing the "drug-likeness" of a compound and for designing appropriate formulation strategies.
| Parameter | Model | Predicted Value |
|---|---|---|
| Log P (Octanol/Water) | iLOGP | 1.89 |
| XLOGP3 | 1.67 | |
| WLOGP | 1.61 | |
| MLOGP | 1.75 | |
| Consensus Log P | 1.73 | |
| Water Solubility (Log S) | ESOL | -2.25 |
| Ali | -2.79 | |
| SILICOS-IT | -2.31 |
The predicted solubility class from these models is "Soluble."
"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors like bioavailability. This is often evaluated using rules developed from analyzing the properties of known drugs. The Lipinski's rule of five is a well-known example. Additionally, medicinal chemistry "friendliness" can be assessed by screening for structural alerts, which are chemical substructures known to cause issues such as toxicity or metabolic instability. The absence of such alerts is a positive indicator for a research compound.
| Rule/Filter | Prediction | Details |
|---|---|---|
| Lipinski's Rule of Five | Yes | 0 violations. This rule predicts that a compound is likely to be orally bioavailable if it meets certain criteria (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10). |
| Bioavailability Score | 0.55 | This score is a composite value based on several physicochemical properties, providing a probabilistic assessment of oral bioavailability. |
| Lead-likeness | Yes | 0 violations. Lead-likeness rules define a more stringent property space for compounds at the earlier stages of drug discovery. |
| Synthetic Accessibility | 1.85 | A score from 1 (very easy to synthesize) to 10 (very difficult to synthesize). The low score suggests the compound is relatively easy to synthesize. |
The collective data from these computational predictions suggest that this compound possesses a favorable profile of physicochemical properties for a research compound. Its adherence to drug-likeness rules and its predicted solubility and lipophilicity fall within ranges that are generally considered desirable for potential therapeutic agents. These in silico findings provide a strong basis for its inclusion in further experimental research and development programs.
Applications As a Chemical Building Block or Scaffold in Advanced Synthesis
Utilization in Asymmetric Synthesis as a Chiral Amine Source
The presence of a stereogenic center in 1-(4-(1,1-difluoroethyl)phenyl)ethanamine makes its enantiomerically pure forms highly sought after as chiral auxiliaries and catalysts in asymmetric synthesis. Chiral amines are fundamental to many stereoselective transformations, enabling the synthesis of enantiomerically enriched products. The difluoroethyl group on the phenyl ring can influence the steric and electronic properties of the amine, potentially leading to unique reactivity and selectivity profiles in asymmetric catalysis.
While specific research detailing the use of this compound as a chiral amine source is not extensively documented in publicly available literature, the broader class of chiral phenylethylamines has a well-established role in various asymmetric reactions. These include their use in the resolution of racemic acids and as ligands for metal-catalyzed asymmetric reactions such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The electronic-withdrawing nature of the difluoroethyl group could modulate the basicity and nucleophilicity of the amine, which in turn could impact its effectiveness and selectivity in such catalytic processes. Further research in this area would be necessary to fully elucidate the potential of this specific chiral amine in asymmetric synthesis.
Role in the Synthesis of Complex Molecules and Natural Product Analogs
The structural motifs present in this compound make it an attractive starting material for the synthesis of more complex molecules, including analogs of natural products. The primary amine functionality provides a handle for a wide array of chemical transformations, such as amide bond formation, reductive amination, and the construction of nitrogen-containing heterocycles. The difluoroethylphenyl moiety is a bioisostere for other functional groups and can be incorporated into molecules to enhance their metabolic stability and pharmacokinetic properties.
The synthesis of natural product analogs often involves the strategic incorporation of non-natural fragments to probe structure-activity relationships or to improve the druglike properties of the parent molecule. The introduction of the 1-(4-(1,1-difluoroethyl)phenyl)ethyl group can be a valuable strategy in this context. Although direct examples of the use of this specific compound in the total synthesis of natural products are scarce in the literature, the principles of synthetic chemistry suggest its potential utility in creating novel analogs with potentially enhanced biological activity.
Scaffold in Medicinal Chemistry Research
In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The this compound framework serves as a promising scaffold for the design of new therapeutic agents.
Scaffold hopping is a computational and synthetic strategy used in drug discovery to identify novel molecular backbones with similar biological activity to a known active compound but with a different chemical structure. This approach can lead to new intellectual property and improved pharmacological profiles. The this compound scaffold can be considered a potential replacement for other phenethylamine-based structures in existing drug molecules. Its unique substitution pattern offers a distinct chemical space to explore, potentially leading to the discovery of new chemotypes with desirable biological activities. The difluoroethyl group, in particular, can alter the binding interactions with biological targets compared to more common substituents.
Based on a comprehensive search of available scientific literature, there is currently no specific preclinical research data published for the chemical compound this compound.
Therefore, it is not possible to provide a detailed article on its molecular target interactions, structure-activity relationships, or mechanisms of action as outlined in the user's request. Generating such an article without specific data would require speculation based on structurally related compounds, which would not meet the required standards of scientific accuracy and would violate the explicit instruction to focus solely on the specified compound.
Further research and publication in peer-reviewed scientific journals are needed to elucidate the preclinical biological profile of this compound.
Pre Clinical Biological Research and Mechanistic Investigations
Studies on Mechanisms of Action at the Cellular or Subcellular Level (in vitro or in vivo animal studies only)
Enzyme Activity Assays (e.g., Topoisomerase II inhibition in cell lines)
Information regarding the inhibitory effects of 1-(4-(1,1-Difluoroethyl)phenyl)ethanamine on enzyme activities, including but not limited to Topoisomerase II, is not present in the reviewed scientific literature. No studies detailing its mechanism of action, potency (e.g., IC₅₀ values), or specificity in any cell lines have been identified.
Development of Biological Probes or Research Tools
There is no available research describing the development or utilization of this compound as a biological probe or a tool for scientific investigation. Its potential application in assays, imaging, or for elucidating biological pathways has not been documented in the public domain.
Q & A
Q. What are the optimal synthetic routes for 1-(4-(1,1-Difluoroethyl)phenyl)ethanamine, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves introducing the 1,1-difluoroethyl group to a phenyl precursor followed by amination. For example, a Kumada coupling or Suzuki-Miyaura reaction can attach the difluoroethyl moiety to a brominated phenyl intermediate . Reductive amination of the resulting ketone using sodium cyanoborohydride or catalytic hydrogenation (e.g., Pd/C or Ra-Ni) is effective for forming the ethanamine group. Yield optimization may require adjusting catalyst loading (e.g., 5–10% Pd), temperature (25–80°C), and solvent polarity (e.g., THF vs. methanol). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity ≥95% .
Q. How can spectroscopic techniques (NMR, MS, IR) differentiate this compound from structural analogs?
- Methodological Answer :
- ¹H NMR : The ethanamine chain shows a triplet at δ 2.5–3.0 ppm (CH₂NH₂) and a singlet for the NH₂ protons (δ 1.5–2.0 ppm, exchangeable). The 1,1-difluoroethyl group exhibits a characteristic quartet (²J₃₃₄–36 Hz) at δ 4.8–5.2 ppm (CF₂CH₃) .
- ¹⁹F NMR : Two distinct fluorine signals near δ -110 to -120 ppm confirm the difluoroethyl substituent .
- HRMS : Expect [M+H]⁺ at m/z 214.0874 (C₁₀H₁₂F₂N). Isotopic peaks (M+2) aid in distinguishing fluorine-containing analogs .
Q. What safety protocols are critical during handling and disposal of this compound?
- Methodological Answer :
- Handling : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Conduct reactions in a fume hood due to potential amine volatility .
- Waste Disposal : Segregate halogenated waste (due to fluorine content) and neutralize residual amine with dilute HCl before disposal. Collaborate with certified waste management services for incineration .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to monoamine oxidases (MAOs) or other neurological targets?
- Methodological Answer : Perform ligand-based virtual screening using tools like AutoDock Vina or Schrödinger Suite. Generate a 3D structure (e.g., via Gaussian optimization at the B3LYP/6-31G* level) and dock into MAO-B (PDB: 2V5Z). Compare binding scores (ΔG) with known inhibitors (e.g., selegiline). Molecular dynamics (MD) simulations (50 ns) assess stability of ligand-enzyme complexes . QSAR models using descriptors like logP and topological polar surface area (TPSA) can predict blood-brain barrier permeability .
Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?
- Methodological Answer : Design a stability study with controlled conditions:
- pH Range : Test buffers (pH 2–10) at 25°C and 40°C.
- Analytical Tools : Use HPLC (C18 column, 0.1% TFA in H₂O/ACN) to monitor degradation products. LC-MS identifies hydrolyzed byproducts (e.g., 4-(1,1-difluoroethyl)phenol).
- Kinetics : Fit data to first-order decay models to calculate half-life (t₁/₂). Contradictions may arise from trace metal impurities; include EDTA in buffers to chelate metals .
Q. What environmental impact studies are needed for large-scale use of this compound?
- Methodological Answer :
- Ecotoxicology : Test acute toxicity on Daphnia magna (EC₅₀) and algae (Chlorella vulgaris) growth inhibition.
- Degradation : Perform OECD 301B (ready biodegradability) tests. Use UV/H₂O₂ advanced oxidation to assess breakdown pathways.
- Bioaccumulation : Calculate logKₒw (octanol-water partition coefficient); values >3.0 indicate potential bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
